![molecular formula C21H23N5O5 B2575463 methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887466-87-7](/img/structure/B2575463.png)
methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Chalcones, such as the title compound, have been explored for their cytotoxic activity against cancer cells. The title compound was found to exhibit a more negative binding free energy than tamoxifen, suggesting its potency against breast cancer through ERα inhibition. It could serve as a potential anticancer agent candidate .
- The title compound is a hybrid chalcone-salicylate. It was synthesized using a linker mode approach under reflux conditions. Spectroscopic techniques (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Computational methods (molecular docking and MD simulation) were employed to explore its potential against breast cancer .
- The compound combines features of chalcones (1,3-diphenyl-prop-2-en-1-ones) and salicylic acid derivatives. Both these classes of compounds have shown cytotoxic activity against cancer cell lines, including MCF-7. The title compound’s hybrid nature may enhance its bioactivity .
- Molecular docking revealed interactions between the title compound and target proteins. Its binding free energy was more favorable than that of the chalcone analogue and tamoxifen. This suggests its potential as an ERα inhibitor in breast cancer treatment .
- In silico studies play a crucial role in drug discovery. The title compound’s computational analysis indicated its cytotoxic activity against breast cancer cells. ERα inhibition was a key mechanism, making it a promising candidate for further investigation .
- Understanding the individual contributions of chalcone and salicylate components is essential. Both have distinct biological activities, and their combination in the title compound could lead to synergistic effects .
Anticancer Properties
Hybrid Compound Synthesis
Chalcone-Salicylate Derivatives
Molecular Docking Studies
In Silico Predictions
Chalcone and Salicylate Moieties
properties
IUPAC Name |
methyl 3-[6-(4-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-5-31-15-8-6-14(7-9-15)26-13(2)12-25-17-18(22-20(25)26)23(3)21(29)24(19(17)28)11-10-16(27)30-4/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGAVXLPKVFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.